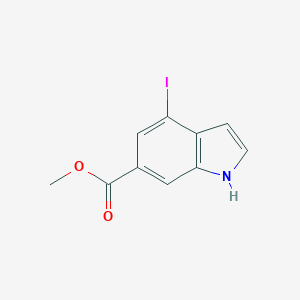

methyl 4-iodo-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-iodo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJPKHWYSXCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357348 | |

| Record name | methyl 4-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597562-19-1 | |

| Record name | methyl 4-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-6-carboxylate: Physicochemical Properties and Synthetic Insights for the Research Scientist

This guide provides a comprehensive technical overview of methyl 4-iodo-1H-indole-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthetic methodologies, and chemical reactivity of this compound, offering field-proven insights to facilitate its application in research and development.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. This compound (Figure 1) is a particularly interesting derivative, incorporating two key functionalities: a methyl ester at the 6-position and an iodine atom at the 4-position.

The methyl ester group can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or for modulating solubility. The iodine atom is a versatile functional group; it can serve as a heavy atom for X-ray crystallography studies, a site for radiolabeling, or, most importantly, as a reactive handle for transition-metal-catalyzed cross-coupling reactions to introduce a wide array of substituents.[3] This dual functionalization makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Iodination of Methyl 1H-indole-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indole-6-carboxylate (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (1.1 equivalents) portion-wise over 15 minutes, keeping the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the iodo-substituent at the C4 position. This C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. [4]These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives.

The ester functionality at the C6 position is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The indole core itself is generally stable but can be susceptible to oxidation under harsh conditions. [5]The compound should be stored in a cool, dry, and dark place to prevent degradation.

Figure 3: Key chemical transformations of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for the required time (monitored by TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the coupled product. [6][7][8]

Spectroscopic Characterization

While experimental spectra for this compound are not readily available, its spectroscopic features can be predicted based on the analysis of similar structures. [9][10][11][12] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Indole N-H proton: A broad singlet around 11-12 ppm. - Aromatic protons: Several signals in the aromatic region (7-8.5 ppm), with coupling patterns indicative of the substitution on the benzene and pyrrole rings. - Methyl ester protons: A sharp singlet around 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon: A signal around 165 ppm. - Aromatic carbons: Multiple signals in the range of 100-140 ppm. The carbon bearing the iodine will be shifted upfield. |

| IR Spectroscopy | - N-H stretch: A broad band around 3300-3400 cm⁻¹. - C=O stretch (ester): A strong, sharp band around 1700-1720 cm⁻¹. - Aromatic C-H and C=C stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |

| Mass Spectrometry | - Molecular ion peak (M⁺): A prominent peak at m/z = 301. |

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical research, particularly in the synthesis of pharmacologically active compounds. [1][2][13]

-

Medicinal Chemistry: The indole scaffold is present in a wide range of therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs. [1][2]The ability to functionalize the C4 position of this molecule via cross-coupling reactions allows for the rapid generation of libraries of compounds for high-throughput screening and lead optimization. The ester at C6 provides another point for diversification.

-

Materials Science: Indole derivatives are also being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic and photophysical properties. [11]

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential for applications in both medicinal chemistry and materials science. While a complete experimental dataset of its physicochemical properties is yet to be published, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The synthetic protocols and reactivity profile detailed herein offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. The ability to readily introduce molecular diversity through the C4-iodo and C6-ester functionalities positions this compound as a key intermediate for the discovery of novel molecules with tailored properties.

References

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics. [4]2. 4-IODO-6-INDOLE CARBOXYLIC ACID METHYL ESTER. ChemicalBook. [14]3. this compound. Arctom. [15]4. Biomedical Importance of Indoles. Molecules. [1]5. 4-Iodo-6-indole carboxylic acid methyl ester. Tetrahedron. [16]6. this compound. Alchem Pharmtech. [17]7. 4-IODO-6-INDOLE CARBOXYLIC ACID METHYL ESTER CAS 597562-19-1. LookChem. [18]8. Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus. [19]9. Iodinated Indole Alkaloids From Plakortis simplex − New Plakohypaphorines and an Evaluation of Their Antihistamine Activity. ResearchGate.

-

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. BenchChem. [3]11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [9]12. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [5]13. Regioselective C5−H Direct Iodination of Indoles. Synlett.

-

Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Personalized Medicine.

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [6]16. Cross-reactivity among iodinated contrast agents: should we be concerned? Quantitative Imaging in Medicine and Surgery.

-

This compound. ChemicalBook. [20]18. This compound. ChemicalBook. [21]19. METHYL 3-IODO-1H-INDOLE-6-CARBOXYLATE synthesis. ChemicalBook.

-

This compound. C肽生物. [22]21. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.

-

Methyl 3-iodo-1H-indole-6-carboxylate. Moldb.

-

Methyl 3-iodo-1H-indole-4-carboxylate. Matrix Scientific.

-

Methyl 3-iodo-1H-indole-6-carboxylate. CymitQuimica.

-

Application Notes and Protocols: Regioselective C3-Iodination of 6-Methylindole. BenchChem. [23]27. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [10]28. Optical properties of 3-substituted indoles. Scientific Reports. [11]29. Indole-6-carboxaldehyde. NIST WebBook.

-

Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate.

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [7]32. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [8]34. Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Immunology.

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [2]36. Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem.

-

methyl 6-iodo-1H-indole-3-carboxylate. PubChem.

-

Methyl 3-iodo-1H-indole-6-carboxylate. Santa Cruz Biotechnology.

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [13]40. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters.

-

CAN and iodine-catalyzed reaction of indole or 1-methylindole with α,β-unsaturated ketone or aldehyde. ResearchGate.

-

Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Medicine.

-

Spectral and photophysical data of indole and carbazole derivatives. ResearchGate. [12]44. Methyl 6-fluoro-1H-indole-4-carboxylate. Sigma-Aldrich.

-

Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 14. 597562-19-1 | CAS DataBase [m.chemicalbook.com]

- 15. arctomsci.com [arctomsci.com]

- 16. 597562-19-1 | 4-Iodo-6-indole carboxylic acid methyl ester | Tetrahedron [thsci.com]

- 17. alchempharmtech.com [alchempharmtech.com]

- 18. chemwhat.com [chemwhat.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. This compound [chemicalbook.com]

- 21. This compound [chemicalbook.com]

- 22. This compound - 楚肽生物科技 [apeptides.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Synthesis and Characterization of Methyl 4-iodo-1H-indole-6-carboxylate: A Key Intermediate for Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalized indoles, particularly those bearing a halogen, serve as versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth protocol for the synthesis and comprehensive characterization of methyl 4-iodo-1H-indole-6-carboxylate, a valuable intermediate for drug development and chemical biology. We present a robust and efficient synthetic route via Fischer esterification of the corresponding carboxylic acid. Furthermore, we detail a complete analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to accessing this important chemical entity.

Introduction: The Strategic Value of Halogenated Indoles

The indole ring system is a cornerstone of modern drug discovery, prized for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. The strategic introduction of a halogen atom, particularly iodine, onto the indole scaffold dramatically enhances its synthetic utility. The carbon-iodine bond is a key functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3]

This compound is a bifunctional molecule of significant interest. The ester at the C6 position provides a handle for amide bond formation or reduction, while the iodo group at the C4 position allows for selective modification of the benzene portion of the indole core. This orthogonal reactivity makes it an ideal starting material for building libraries of complex, drug-like molecules with diverse substitution patterns.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary directions. The choice of pathway is dictated by the availability of starting materials, reaction scalability, and the desired control over regiochemistry.

-

Route A (Recommended): Fischer Esterification. This is the most direct and efficient approach, commencing from the commercially available 4-iodo-1H-indole-6-carboxylic acid .[4][5] Fischer esterification is a classic, acid-catalyzed reaction that proceeds with high yield and operational simplicity, making it ideal for both small-scale and large-scale synthesis. The primary advantage of this route is that it completely bypasses the significant challenge of regioselective iodination of the indole ring.

-

Route B (Alternative): Regioselective Iodination. This pathway begins with methyl 1H-indole-6-carboxylate and involves the direct electrophilic iodination of the indole core. While feasible, this route presents a considerable regiochemical challenge. The indole ring has multiple sites susceptible to electrophilic attack, with the C3 position being the most electronically rich and kinetically favored. Achieving selective iodination at the C4 position requires carefully chosen reagents and conditions, often employing a Lewis acid catalyst to direct the electrophile.[6] This route is generally lower-yielding and requires more extensive purification to separate potential regioisomers.

The following diagram illustrates the comparative logic of these two synthetic pathways.

Caption: Comparison of synthetic routes to the target compound.

Experimental Protocol: Synthesis via Fischer Esterification (Route A)

This protocol describes a self-validating system for the synthesis and purification of the title compound.

3.1. Materials and Equipment

-

Reagents: 4-iodo-1H-indole-6-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated aqueous solution), Brine (saturated NaCl solution), Anhydrous magnesium sulfate, Ethyl acetate, Hexanes.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F254).

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-indole-6-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting material). The large excess of methanol serves as both the solvent and reagent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

-

Acid Catalysis: Carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq). This strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Causality: This step is crucial to quench the reaction and deprotonate any remaining acidic species, facilitating extraction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a solid.

Characterization Workflow and Data Interpretation

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Comprehensive workflow for product characterization.

4.1. Physicochemical and Chromatographic Data

The following table summarizes the expected physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| TLC (30% EtOAc/Hex) | Rf ≈ 0.4 |

| Melting Point | 190 - 200 °C (predicted range) |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Justification: The chemical shifts are predicted based on the known effects of substituents on the indole ring. The iodine at C4 will deshield the adjacent C5 proton. The electron-withdrawing ester at C6 will deshield the adjacent C5 and C7 protons. The N-H proton typically appears as a broad singlet at high chemical shift.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| NH (H1) | ~11.8 | br s | - | 1H |

| H7 | ~8.1 | s | - | 1H |

| H2 | ~7.6 | t | ~2.5 | 1H |

| H5 | ~7.5 | d | ~1.5 | 1H |

| H3 | ~6.9 | dd | ~2.5, ~1.5 | 1H |

| OCH₃ | ~3.9 | s | - | 3H |

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆) Justification: The carbon directly attached to iodine (C4) will show a significantly upfield shift due to the heavy atom effect. The carbonyl carbon of the ester will appear downfield (~166 ppm).

| Carbon | Predicted δ (ppm) |

| C=O | ~166.0 |

| C7a | ~137.0 |

| C3a | ~130.0 |

| C2 | ~128.5 |

| C6 | ~125.0 |

| C5 | ~122.0 |

| C7 | ~118.0 |

| C4 | ~90.0 |

| OCH₃ | ~52.0 |

| C3 | ~103.0 |

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[7][8]

Table 4: Predicted Key IR Absorptions Justification: These frequencies are characteristic for the specified functional groups in substituted indoles. The N-H stretch is typically a sharp peak, while the C=O stretch of the ester is a strong, prominent absorption.

| Frequency (cm⁻¹) | Vibration | Description |

| ~3300 | N-H Stretch | Sharp, characteristic of indole N-H |

| ~1700 | C=O Stretch | Strong, ester carbonyl |

| ~1600-1450 | C=C Stretch | Aromatic ring vibrations |

| ~1250 | C-O Stretch | Ester C-O bond |

| ~550 | C-I Stretch | Carbon-iodine bond |

4.4. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition of the molecule.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Expected Ion: The protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass for [C₁₀H₉INO₂]⁺: 301.9672

-

Trustworthiness: The experimentally observed mass should be within 5 ppm of the calculated value to confidently confirm the molecular formula. The characteristic isotopic signature of iodine will also be present.

Conclusion and Future Applications

This guide outlines a reliable and efficient synthesis of this compound, a high-value intermediate for synthetic and medicinal chemistry. The recommended Fischer esterification route provides a superior alternative to direct iodination by avoiding issues with regioselectivity. The detailed characterization workflow ensures the production of highly pure, structurally verified material. The strategic placement of the iodo and ester functionalities makes this compound an excellent platform for the development of novel therapeutics, enabling rapid diversification and exploration of chemical space through established cross-coupling and amidation chemistries.

References

- Speck, J. C., & Anthony, W. C. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 80(11), 2825-2828.

- Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

- Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. The Journal of Physical Chemistry B, 123(16), 3535-3542.

- Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole.

- Li, W., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 85(15), 9986-9995.

- Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 79(5), 415-423.

- Miki, Y., et al. (2009). Synthesis of Haloindoles by Decarboxylative Halogenation of Indolecarboxylic Acids. Journal of Synthetic Organic Chemistry, Japan, 67(3), 262-271.

- Söderberg, B. C., et al. (2003).

- Kim, M., & Vedejs, E. (2004). A Reinvestigation of 4-hydroxyindole-6-carboxylate Synthesis From pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(20), 6945-6948.

- Magritek. (2018). Methyl 1H-indole-3-carboxylate.

- Wang, T., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4536-4542.

-

NIST. 1H-Indole, 4-methyl-. NIST WebBook. Available at: [Link]

- Unsworth, W. P., et al. (2019). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 21(10), 3653-3657.

- The Royal Society of Chemistry. (2017).

-

Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

- Moody, C. J., & Hunt, J. C. A. (1989). Useful synthesis of 4-substituted indoles. The Journal of the Chemical Society, Perkin Transactions 1, 329-335.

-

Pharmaffiliates. Methyl 4-iodo-1H-indole-3-carboxylate. Pharmaffiliates Website. Available at: [Link]

- de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(17), 11627-11645.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

- Marion, W. W., & Horne, W. H. (1947). Indole. Organic Syntheses, 27, 52.

- Request PDF. (2025). CAN and iodine-catalyzed reaction of indole or 1-methylindole with α,β-unsaturated ketone or aldehyde.

-

PubChem. methyl 6-iodo-1H-indole-3-carboxylate. PubChem Database. Available at: [Link]

-

PubChem. methyl 1H-indole-4-carboxylate. PubChem Database. Available at: [Link]

- American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.

-

NIST. 1H-Indole, 6-methyl-. NIST WebBook. Available at: [Link]

- American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Iodo-1H-indole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. 4-iodo-1H-indole-6-carboxylic acid 97% | CAS: 724450-23-1 | AChemBlock [achemblock.com]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-6-carboxylate as a Synthetic Intermediate

Introduction: The Strategic Value of the Indole Scaffold in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and geometric structure allow it to participate in various biological interactions, making it a frequent core component in drugs targeting conditions from cancer to neurological disorders.[3]

Within the vast landscape of indole derivatives, methyl 4-iodo-1H-indole-6-carboxylate emerges as a particularly valuable synthetic intermediate. Its strategic design incorporates three key functional handles, each offering a distinct and orthogonal route for molecular elaboration:

-

The C4-Iodo Group: This is arguably the most powerful feature of the molecule. The carbon-iodine bond is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which is fundamental for exploring Structure-Activity Relationships (SAR) during lead optimization.[4]

-

The C6-Carboxylate Group: The methyl ester at the 6-position serves as a versatile precursor to a carboxylic acid. This acid can then be readily converted into amides, esters, or other functional groups, which are critical for establishing hydrogen bonds and other key interactions with biological targets.

-

The N1-Indole Proton: The nitrogen of the indole ring can be deprotonated and subsequently alkylated or arylated, providing another vector for molecular diversification and tuning of physicochemical properties such as solubility and metabolic stability.[5]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, designed for researchers and professionals in the field of drug development.

Part 1: Synthesis of this compound

The most direct synthetic route to the title compound proceeds from its corresponding 4-amino precursor via a Sandmeyer-type reaction. This classic transformation provides a reliable method for converting an aromatic amine into an aryl iodide.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound via a Sandmeyer reaction.

Detailed Experimental Protocol

Objective: To synthesize this compound from methyl 4-amino-1H-indole-6-carboxylate.

Materials:

-

Methyl 4-amino-1H-indole-6-carboxylate[6]

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization (Step 1):

-

To a stirred suspension of methyl 4-amino-1H-indole-6-carboxylate (1.0 eq) in 1 M hydrochloric acid (10 mL per 1 g of starting material) at 0-5 °C (ice bath), add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise.

-

Ensure the temperature is maintained below 5 °C throughout the addition.

-

Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with starch-iodide paper (a drop of the reaction mixture should give a positive test, indicating excess nitrous acid).

-

-

Iodination (Step 2):

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water (5 mL per 1 g of starting material).

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 20 mL), 10% aqueous Na₂S₂O₃ (to quench any remaining iodine, 2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

-

Part 2: Physicochemical Properties and Reactivity Profile

This intermediate is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 1015629-37-3 (or 597562-19-1) | [7][8] |

| Molecular Formula | C₁₀H₈INO₂ | [7] |

| Molecular Weight | 301.08 g/mol | [9] |

| Appearance | Off-white to pale yellow solid | (Typical) |

Reactivity at Key Functional Centers

The true utility of this intermediate lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

A. Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-iodo group is the primary site for introducing molecular complexity. It readily participates in a variety of Pd-catalyzed reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids/esters to form C-C bonds. This is one of the most common methods for adding substituted aromatic rings.

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl functionalities, which can serve as handles for further chemistry (e.g., click reactions, reductions).

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines, a crucial transformation for synthesizing compounds targeting G-protein coupled receptors (GPCRs) and other protein classes.

-

Heck Coupling: Reacts with alkenes to form substituted olefins.

B. Transformations of the C6-Ester

The methyl ester at C6 is a robust handle for introducing diversity, typically after a cross-coupling reaction has been performed at C4.

-

Saponification (Hydrolysis): The ester is readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/methanol or water/THF solvent system.

-

Amide Bond Formation: The resulting carboxylic acid is a key precursor for forming amide bonds. Standard peptide coupling reagents such as EDC/HOBt, HATU, or PyBOP can be used to couple the acid with a wide range of amines, forming a stable and biologically relevant linkage.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

C. Functionalization of the N1-Position

The indole nitrogen can be functionalized after deprotonation with a suitable base.

-

N-Alkylation: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide), allows for the introduction of various alkyl groups. This modification can significantly impact the compound's lipophilicity and binding orientation.[5]

Part 3: Application in the Synthesis of Bioactive Molecules

The strategic arrangement of functional groups in this compound makes it an ideal starting point for synthesizing complex molecules, particularly kinase inhibitors, which often feature a substituted heterocyclic core.

Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This workflow demonstrates how the intermediate can be used in a multi-step synthesis to rapidly build a complex, drug-like molecule.

Workflow Diagram

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. This compound [chemicalbook.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-iodo-1H-indole-6-carboxylate

A Predictive and Illustrative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1H-indole-6-carboxylate is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and the introduction of an iodine atom at the 4-position and a methyl carboxylate group at the 6-position offers unique opportunities for further functionalization, for instance, through cross-coupling reactions. Accurate structural elucidation through spectroscopic methods is paramount for its use in synthesis and biological screening. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for data acquisition.

The synthesis of related 4,6-disubstituted indoles often involves multi-step sequences, starting from appropriately substituted anilines. For the target molecule, a plausible synthetic route could involve the construction of the indole ring from a precursor already containing the iodo and carboxylate moieties, ensuring regiochemical control.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are based on the known effects of substituents on the indole ring. The electron-withdrawing nature of the methyl carboxylate group and the heavy atom effect of iodine will significantly influence the chemical shifts of the indole protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the protons on the pyrrole and benzene rings, and the methyl ester protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) in Hz |

| ~11.5 - 12.0 | br s | 1H | N-H | - |

| ~7.8 - 8.0 | s | 1H | H-5 | - |

| ~7.6 - 7.8 | d | 1H | H-2 | J ≈ 2.5 - 3.0 |

| ~7.4 - 7.6 | s | 1H | H-7 | - |

| ~6.8 - 7.0 | d | 1H | H-3 | J ≈ 2.5 - 3.0 |

| ~3.9 | s | 3H | -OCH₃ | - |

Causality behind Predicted Chemical Shifts:

-

N-H Proton: The N-H proton of the indole ring is typically observed as a broad singlet at a downfield chemical shift, often above 11 ppm in DMSO-d₆, due to its acidic nature and hydrogen bonding with the solvent.

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The iodine at C-4 will deshield the adjacent H-5 proton. The methyl carboxylate group at C-6 is electron-withdrawing and will deshield the adjacent H-5 and H-7 protons. The H-2 and H-3 protons on the pyrrole ring will appear as doublets due to their mutual coupling.

-

Methyl Protons: The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~167 | C=O |

| ~138 | C-7a |

| ~130 | C-3a |

| ~128 | C-2 |

| ~125 | C-6 |

| ~122 | C-5 |

| ~118 | C-7 |

| ~103 | C-3 |

| ~95 | C-4 |

| ~52 | -OCH₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield chemical shift of around 167 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the iodine (C-4) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the electron-withdrawing ester group (C-6) will be deshielded.

-

Methyl Carbon: The methyl carbon of the ester group will appear at a typical value of around 52 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted based on the characteristic vibrational frequencies of the bonds present in this compound.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3300 - 3400 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 - 1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~500 - 600 | Medium to Weak | C-I Stretch |

Interpretation of Key Vibrational Frequencies:

-

N-H Stretch: A broad and strong absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring, with the broadening due to hydrogen bonding.

-

C=O Stretch: A very strong absorption band around 1700-1720 cm⁻¹ is expected for the carbonyl group of the methyl ester.

-

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 301 | [M]⁺ (Molecular Ion) |

| 270 | [M - OCH₃]⁺ |

| 242 | [M - COOCH₃]⁺ |

| 174 | [M - I]⁺ |

| 143 | [M - I - OCH₃]⁺ |

| 115 | [M - I - COOCH₃]⁺ |

Analysis of Fragmentation Pathways:

The molecular ion peak is expected at m/z 301. Key fragmentation pathways for halogenated and ester-containing aromatic compounds include:

-

Loss of the methoxy radical (-•OCH₃): This would result in a fragment at m/z 270.

-

Loss of the carbomethoxy radical (-•COOCH₃): This would lead to a fragment at m/z 242.

-

Loss of an iodine radical (-•I): This is a common fragmentation for iodo-substituted aromatics and would produce a fragment at m/z 174.

-

Subsequent fragmentations: Further losses from the initial fragments can also be expected, such as the loss of a methoxy radical from the [M - I]⁺ fragment to give a peak at m/z 143.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing, although modern spectrometers can reference to the residual solvent signal.

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

-

PubChem. Methyl 1H-indole-4-carboxylate. [Link]

- Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 997-1003.

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Illinois. Electron Ionization. School of Chemical Sciences Mass Spectrometry Laboratory. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

An In-Depth Technical Guide to 4-Iodo-6-indole Carboxylic Acid Methyl Ester (CAS: 597562-19-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and safety information for 4-Iodo-6-indole carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Structure

4-Iodo-6-indole carboxylic acid methyl ester is an indole derivative characterized by an iodine atom at the 4-position and a methyl ester group at the 6-position of the indole ring.

Molecular Formula: C₁₀H₈INO₂[1][2]

Molecular Weight: 301.08 g/mol [1]

Synonyms:

-

4-Iodo-1H-indole-6-carboxylic acid methyl ester[2]

-

Methyl 4-iodo-1H-indole-6-carboxylate

Figure 2: Recommended handling workflow for 4-Iodo-6-indole carboxylic acid methyl ester.

4.3. First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. Seek immediate medical attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

While specific experimental protocols for 4-Iodo-6-indole carboxylic acid methyl ester are not detailed in the available literature, a general procedure for the synthesis of indole-6-carboxylic acid from its methyl ester is provided below as a reference for a related chemical transformation.

Protocol: Hydrolysis of Methyl Indole-6-carboxylate

This protocol describes the conversion of a methyl ester of an indole carboxylic acid to the corresponding carboxylic acid.

Materials:

-

Methyl indole-6-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

50% (v/v) Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl indole-6-carboxylate in a mixture of THF, methanol, and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the mixture at 60°C for 6 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, concentrate the mixture to remove the organic solvents.

-

Dissolve the residue in water.

-

Acidify the solution with 50% (v/v) hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the solid to obtain the indole-6-carboxylic acid.

Figure 3: Workflow for the hydrolysis of methyl indole-6-carboxylate.

Conclusion

4-Iodo-6-indole carboxylic acid methyl ester is a valuable building block for the synthesis of more complex molecules in the field of drug discovery. While detailed experimental data for this specific compound is sparse, its structural similarity to other biologically active indole derivatives suggests its potential as a lead compound or intermediate. Due to the lack of a specific Safety Data Sheet, it is imperative to handle this chemical with extreme caution, adhering to stringent safety protocols. Further research is warranted to fully characterize its physicochemical properties, biological activity, and safety profile.

References

(No specific references for the target compound were found in the provided search results. The information is synthesized from data on related compounds and general chemical knowledge.)

Sources

Whitepaper: Unlocking Chemical Diversity: A Technical Guide to the Synthesis of Novel Indole Scaffolds from Methyl 4-Iodo-1H-indole-6-carboxylate

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a "privileged scaffold."[3] This guide provides an in-depth technical exploration of synthetic strategies for generating novel and diverse indole-based scaffolds, starting from the strategically functionalized building block, methyl 4-iodo-1H-indole-6-carboxylate. We will delve into the rationale behind key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for their execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with unique, drug-like indole derivatives.

Introduction: The Strategic Value of the Starting Material

The choice of starting material is paramount in any discovery campaign. This compound is an exceptional platform for diversification for several key reasons:

-

Orthogonal Functional Handles: The molecule possesses three distinct, orthogonally reactive sites: the N-H of the indole, the C4-Iodo group, and the C6-ester. This orthogonality allows for selective, stepwise modification, granting precise control over the final molecular architecture.

-

The C4-Iodo Group: The iodine atom at the C4 position is a prime handle for modern cross-coupling chemistry.[4] Unlike the more commonly functionalized C2, C3, or C5 positions, derivatization at C4 explores a less conventional region of chemical space, increasing the probability of discovering novel structure-activity relationships (SAR).

-

The C6-Ester: The methyl ester at the C6 position serves as a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, or it can be reduced to a primary alcohol for further elaboration.

-

The Indole N-H: The nitrogen atom can be alkylated, arylated, or acylated, providing another vector for diversification and for modulating the compound's physicochemical properties.

This guide will focus primarily on the derivatization of the C4-position, as it offers the most direct route to novel core scaffolds through the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Workflow for diversifying the starting indole.

Palladium-Catalyzed Cross-Coupling: The Engine of Diversification

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability, functional group tolerance, and broad scope.[5] We will explore three primary examples: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling for 4-Aryl Indole Scaffolds

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide.[6] This reaction is exceptionally robust and tolerant of a wide variety of functional groups, making it ideal for late-stage functionalization in complex syntheses.

Causality & Expertise: The choice to employ a Suzuki coupling for generating 4-aryl indoles is driven by the commercial availability of a vast and diverse library of aryl boronic acids. This allows for the rapid generation of a large number of analogs with varied electronic and steric properties. The key to a successful Suzuki coupling lies in activating the boronic acid with a base to facilitate transmetalation to the palladium center.[6] The choice of palladium catalyst and ligand is also critical; for a somewhat electron-rich system like an indole, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv) with a ligand such as SPhos (0.1 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl indole.

| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |

Table 1: Representative examples of Suzuki-Miyaura couplings on the indole scaffold.

Sonogashira Coupling for 4-Alkynyl Indole Scaffolds

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is highly efficient for creating C(sp)-C(sp²) bonds and introduces a linear alkyne functionality, which is a versatile handle for further chemistry, including click reactions or intramolecular cyclizations to form fused ring systems.[5]

Causality & Expertise: The Sonogashira coupling is the most direct method for installing an alkyne. The mechanism involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-couplings, while a copper cycle generates a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself. An amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both as a base to deprotonate the alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling), though they often require higher catalyst loadings or more specialized ligands.[10]

Protocol 2.2: General Procedure for Sonogashira Coupling

-

Reagent Preparation: To a Schlenk tube under argon, add this compound (1.0 equiv), the palladium catalyst Pd(PPh₃)₂Cl₂ (0.03 equiv), and copper(I) iodide (CuI) (0.05 equiv).

-

Solvent and Amine Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) (3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC or LC-MS (typically 2-6 hours).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated NH₄Cl solution, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 4-alkynyl indole product.

Buchwald-Hartwig Amination for 4-Amino Indole Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11] This reaction has revolutionized the synthesis of anilines and related compounds, replacing harsher classical methods.[12]

Causality & Expertise: Introducing a nitrogen substituent at the C4 position can significantly impact the scaffold's biological and physicochemical properties, such as hydrogen bonding capability and basicity. The Buchwald-Hartwig reaction is the premier method for this transformation. The primary challenge is preventing competitive reaction at the indole's own N-H. While N-protection is an option, modern catalyst systems often allow for selective amination of the aryl iodide in the presence of the unprotected indole N-H.[13] This is typically achieved by using a strong, non-nucleophilic base like NaOt-Bu or LiHMDS, which preferentially deprotonates the amine nucleophile (or the indole N-H reversibly) but does not interfere with the catalyst.[14] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the C-N reductive elimination step.[13]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the base (e.g., NaOt-Bu or LiHMDS, 1.5 equiv) to a Schlenk tube.

-

Substrate Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

-

Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 4-amino indole product.

Advanced Scaffolds via Intramolecular Cyclization

The functional handles installed via cross-coupling can serve as launchpads for constructing more complex, fused polycyclic scaffolds. These scaffolds, such as carbazoles and β-carbolines, are prevalent in biologically active natural products.[15][16][17]

Synthesis of Novel Carbazole Scaffolds

Carbazoles are tricyclic aromatic systems with significant biological activities, including anticancer properties.[17][18] A powerful strategy to construct a carbazole core is through a palladium-catalyzed intramolecular C-H activation/cyclization of a 4-aryl indole.

Causality & Expertise: This transformation leverages the proximity of the newly installed aryl ring at C4 to the C5-H of the indole nucleus. A high-valent palladium species, often generated using an oxidant like Ag₂CO₃ or benzoquinone, can catalyze the intramolecular C-H arylation to forge the new six-membered ring, yielding the carbazole scaffold.[19] The reaction conditions must be carefully optimized to favor the intramolecular cyclization over competing intermolecular reactions.

Caption: A two-step sequence to a fused carbazole scaffold.

Protocol 3.1: Synthesis of an Indolo[3,2-b]carbazole Scaffold

-

Suzuki Coupling: Synthesize the 4-(2-bromophenyl)indole intermediate by reacting this compound with 2-bromophenylboronic acid according to Protocol 2.1 .

-

Intramolecular Amination: To a flame-dried Schlenk tube under argon, add the 4-(2-bromophenyl)indole intermediate (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv), a suitable ligand like XPhos (0.15 equiv), and a strong base such as K₃PO₄ or Cs₂CO₃ (2.5 equiv).

-

Reaction: Add dry, degassed toluene and heat the mixture to 110-120 °C for 12-24 hours.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the fused carbazole product.[20]

Conclusion

This compound is a remarkably versatile and powerful building block for the discovery of novel indole scaffolds. Through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide array of 4-substituted and fused polycyclic indole derivatives. The protocols and strategies outlined in this guide provide a robust framework for exploring uncharted chemical space, enabling the development of next-generation therapeutics and chemical probes. The key to success lies not only in the execution of these reactions but in understanding the underlying principles that govern their reactivity, allowing for rational optimization and creative application in the pursuit of molecular innovation.

References

- Kumar N, M., & Priya A. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.

- Yakkala, P. A., Erram, V., Begum, S. A., & Kamal, A. (n.d.). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry.

- Marques, S. M. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry.

- Zulkifli, S. Z., Pungot, N. H., Saaidin, A. S., Jani, N. A., & Mohammat, M. F. (n.d.). Synthesis and diverse biological activities of substituted indole β-carbolines: a review.

- Al-Ostoot, F. H., et al. (2024).

- Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC - NIH.

- Al-Mulla, A. (2017).

- Csonka, R., et al. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC - NIH.

- Sharma, G., et al. (2021).

- Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

- Gribble, G. W. (2008). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids.

- Wikipedia contributors. (2024).

- Kim, J., et al. (n.d.). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemistry LibreTexts. (2023).

- Henderson, J. L., et al. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.

- Yalazan, H., et al. (n.d.). Synthesis of Compounds 1–3 carrying the carbazole‐scaffold.

- Al-Ostoot, F. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH.

- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia.

- Patel, M. B., & Rajani, D. P. (n.d.). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-indole-6-carboxylates

Introduction: The Strategic Importance of C-4 Arylated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Specifically, arylation at the C-4 position of the indole nucleus generates a class of compounds with significant therapeutic potential, yet this position can be challenging to functionalize selectively due to the intrinsic reactivity of the pyrrole ring.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][4][5] Its hallmarks include mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[4][6] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of methyl 4-iodo-1H-indole-6-carboxylate , a versatile building block, with various arylboronic acids. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust starting point for the synthesis of diverse libraries of 4-aryl-indole derivatives.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that involves a well-defined catalytic cycle.[4][7][8] The generally accepted mechanism, which informs our choice of reagents and conditions, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step and is highly efficient for aryl iodides.[4][8][9]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species.[4][7][8]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[11] For substrates like our iodo-indole ester, which contains a potentially sensitive ester group and an acidic N-H proton, careful selection of a non-hydrolytic base and an appropriate ligand is paramount.[10][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the coupling of this compound with a representative arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 - 5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.

-

Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (typically 2-4 equivalents relative to Pd)

-

Base: Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered, or Cesium carbonate (Cs₂CO₃) for more challenging couplings.

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed.

-

Inert Gas: Argon or Nitrogen.

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas line (manifold or balloon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9][13] Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reactant.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a Pd(II) source like Pd(OAc)₂, pre-mixing it with the ligand in a small amount of solvent before addition can be beneficial.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[7][14]

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[15]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[7][15] The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Parameter Optimization

The optimal reaction conditions can vary depending on the electronic and steric properties of the arylboronic acid coupling partner. The following table provides a starting point for optimization.

| Parameter | Recommended Condition | Rationale & Considerations |

| Arylboronic Acid | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the more valuable iodo-indole.[9] |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Highly effective for aryl iodides. Air-sensitive.[3][7] |

| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | A more air-stable precatalyst system, often showing higher activity for challenging substrates.[12] | |

| Base | K₂CO₃ (2-3 equiv.) | A common, effective, and cost-efficient base. Less likely to cause ester hydrolysis than stronger bases like NaOH.[7][9] |

| Cs₂CO₃ or K₃PO₄ | Stronger, more soluble bases that can be effective for less reactive coupling partners.[9] | |

| Solvent System | Dioxane/H₂O (4:1) | A standard solvent mixture. Water is crucial for dissolving the inorganic base and facilitating transmetalation.[3][16] |

| Toluene/H₂O, DMF/H₂O | Alternative solvents for substrates with different solubility profiles.[9] | |

| Temperature | 90 - 100 °C | Sufficient to drive the reaction for reactive aryl iodides without causing significant thermal decomposition.[7][14] |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use a fresh bottle or a more stable pre-catalyst.[9]

-

Oxygen Contamination: Improve the degassing procedure. Ensure all joints are well-sealed.[9]

-

Insufficient Base Activity: Use a finely powdered, anhydrous base. The base must have some solubility in the reaction medium.[9]

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of boronic acid is often tolerated, but large excesses can favor this side reaction.

-